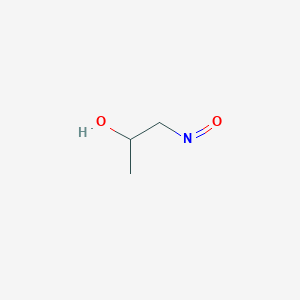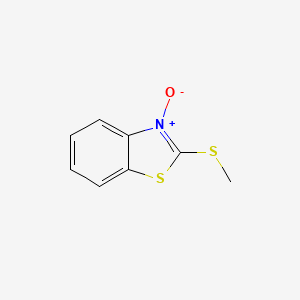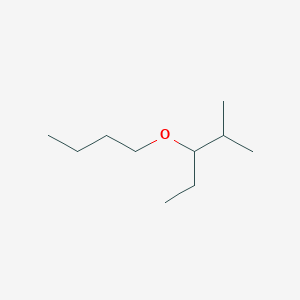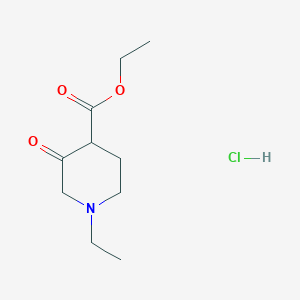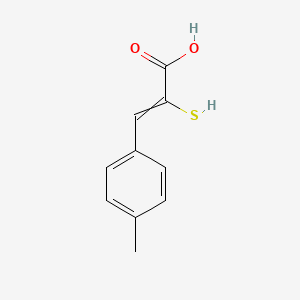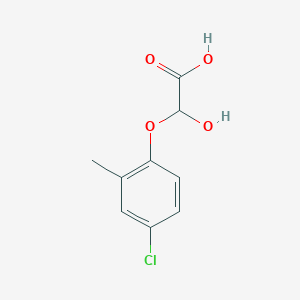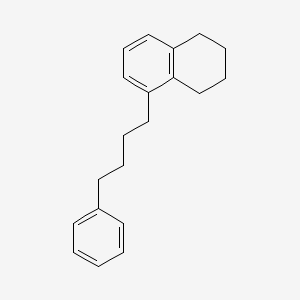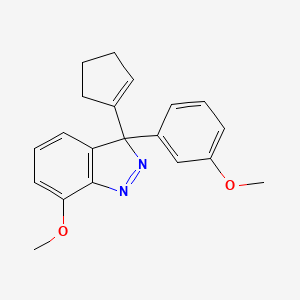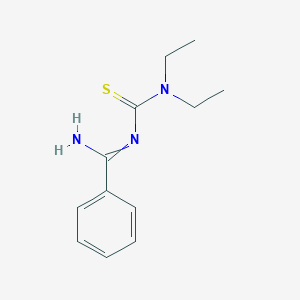
N'-(Diethylcarbamothioyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(Diethylcarbamothioyl)benzenecarboximidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Diethylcarbamothioyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with diethylcarbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(Diethylcarbamothioyl)benzenecarboximidamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
N’-(Diethylcarbamothioyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
科学研究应用
N’-(Diethylcarbamothioyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Industry: The compound is used in the development of ion-selective electrodes and other analytical devices.
作用机制
The mechanism of action of N’-(Diethylcarbamothioyl)benzenecarboximidamide involves its interaction with specific molecular targets. For example, as an ionophore, it facilitates the transport of ions across membranes by forming complexes with metal ions. This interaction is mediated by the thiourea group, which binds to the metal ions and stabilizes them in the membrane environment .
相似化合物的比较
Similar Compounds
- N-(Diethylcarbamothioyl)benzamide
- N,N-(Diethylcarbamothioyl)furan-2-carboxamide
Uniqueness
N’-(Diethylcarbamothioyl)benzenecarboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain applications, such as ionophore activity in sensor membranes and potential therapeutic effects .
属性
CAS 编号 |
90473-88-4 |
|---|---|
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC 名称 |
3-[amino(phenyl)methylidene]-1,1-diethylthiourea |
InChI |
InChI=1S/C12H17N3S/c1-3-15(4-2)12(16)14-11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,13,14,16) |
InChI 键 |
XDWZJLDSFUSSRA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)N=C(C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


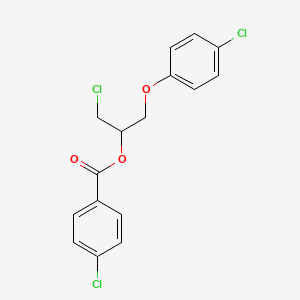
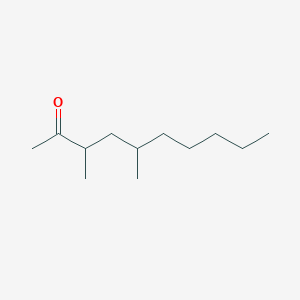
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)

![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
